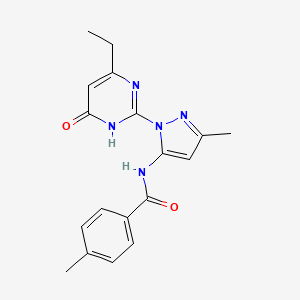

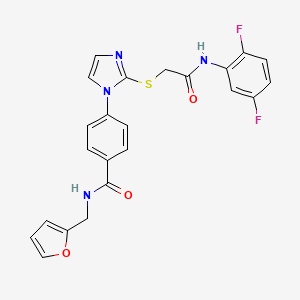

![molecular formula C20H17FN6OS B2603339 2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 863458-44-0](/img/structure/B2603339.png)

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . This class of compounds has shown interesting antiproliferative activity against lung cancer cells . The compound contains a triazolo[4,5-d]pyrimidine core, which is isoelectronic with purines .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a cascade process engaging multiple reactive centers . The reaction sequence is atom-economical and can be performed in a one-pot, three-step process . The stereochemistry and relative configurations of the synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Molecular Structure Analysis

The molecular structure of the compound includes a triazolo[4,5-d]pyrimidine core, which is isoelectronic with purines . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives engage multiple reactive centers, including amide, amine, carbonyl, azide, and alkyne . The reaction sequence is atom-economical and can be performed in a one-pot, three-step process .科学的研究の応用

Amplifiers of Phleomycin

Compounds similar to the one , particularly those with triazolo[4,3-a]pyrimidine structures, have been studied for their role as amplifiers of phleomycin against E. coli. This suggests a potential application in enhancing antibiotic efficacy or in the development of new antibacterial strategies (Brown et al., 1978).

Potential Antiasthma Agents

Triazolopyrimidines, particularly those related to the compound , have been found to be active as mediator release inhibitors in the human basophil histamine release assay, indicating potential applications in antiasthma therapy (Medwid et al., 1990).

Radioligand Imaging

Derivatives within the pyrazolo[1,5-a]pyrimidineacetamide series, including those with structural similarities to the queried compound, have been synthesized and used as selective radioligands for imaging the translocator protein with PET, indicating applications in neuroscience and diagnostic imaging (Dollé et al., 2008).

A2A Adenosine Receptor Antagonists

Studies have shown that pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives exhibit high affinity and selectivity as antagonists for the human A2A adenosine receptor, suggesting therapeutic applications in conditions where modulation of the A2A receptor is beneficial (Kumar et al., 2011).

Anticancer and Antiproliferative Activities

Modifications of the triazolopyrimidine structure have led to compounds with significant anticancer effects and toxicity reduction, indicating a potential application in cancer therapy (Wang et al., 2015).

作用機序

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it is noted that [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown interesting antiproliferative activity against lung cancer cells . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation.

特性

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6OS/c1-13-6-8-15(9-7-13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-4-2-3-5-16(14)21/h2-9,12H,10-11H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCVIHINAIOAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Ethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2603259.png)

![2-Oxaspiro[3.5]nonan-7-ol](/img/structure/B2603261.png)

![Methyl 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2603263.png)

![[(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2603265.png)

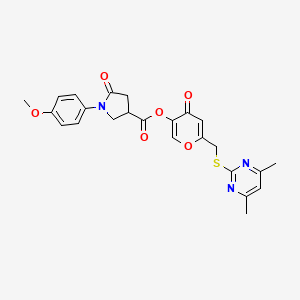

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2603268.png)

![2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2603271.png)

![3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B2603272.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2603275.png)